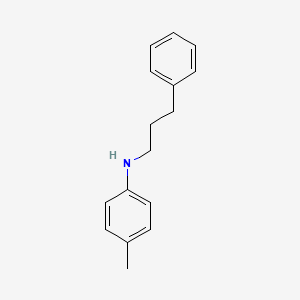

4-methyl-N-(3-phenylpropyl)aniline

Description

Contextualization within the Chemistry of Substituted Anilines

Aniline (B41778) and its derivatives are foundational materials in industrial and academic chemistry, serving as precursors for a vast array of more complex molecules. researchgate.net The reactivity of the aniline core is dominated by the amino (-NH₂) group, an activating, ortho-, para-directing group for electrophilic aromatic substitution. chemicalbook.com The introduction of substituents onto the aromatic ring or the nitrogen atom significantly modulates the molecule's chemical properties.

In the case of 4-methyl-N-(3-phenylpropyl)aniline, two key substitutions are present:

N-Alkylation: The replacement of a hydrogen atom on the amino group with the 3-phenylpropyl group transforms the primary aniline into a secondary amine. This modification increases steric hindrance around the nitrogen atom and alters its basicity and nucleophilicity. N-alkylation is a common strategy to fine-tune the electronic properties of the aniline nitrogen, making its lone pair less available for delocalization into the aromatic ring compared to the parent aniline. echemi.com

Ring Substitution: The methyl group (-CH₃) at the para-position (C4) of the aniline ring is an electron-donating group. This group enhances the electron density of the aromatic ring, particularly at the ortho- and para-positions relative to itself, influencing the regioselectivity of further substitution reactions.

The basicity of substituted anilines is a critical parameter, and it is well-established that electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. Therefore, the 4-methyl substituent on the aniline ring of the title compound would be expected to slightly increase the basicity compared to its non-methylated counterpart, N-(3-phenylpropyl)aniline.

Architectural Significance of the Phenylpropylamine Moiety in Amine Scaffolds

The phenylpropylamine structure consists of a phenyl group connected to an amine via a three-carbon aliphatic chain. This moiety is a significant "scaffold" or "building block" in chemical synthesis. Its importance stems from several key architectural features:

Structural Flexibility: The propane (B168953) (three-carbon) linker provides significant conformational flexibility. This allows the two terminal aromatic rings (the p-tolyl group from the aniline and the phenyl group from the propyl chain) to adopt a wide range of spatial orientations relative to each other. This flexibility is a crucial attribute when designing molecules intended to interact with biological systems or to assemble into larger supramolecular structures.

Defined Spatial Separation: While flexible, the three-carbon chain also enforces a minimum and maximum distance between the aniline nitrogen and the terminal phenyl group. This defined separation is critical in the design of molecules where specific pharmacophoric distances are required.

The synthesis of molecules containing this moiety often involves the reaction of a suitable aniline with a 3-phenylpropyl halide or tosylate, or reductive amination using 3-phenylpropanal (B7769412). chemicalbook.com

Overview of Research Paradigms and Foundational Studies for Related Structures

While specific research literature on this compound is sparse, the research paradigms for closely related N-alkylanilines and substituted anilines provide a clear framework for its potential areas of investigation. Research into substituted anilines is extensive, focusing on their use as precursors for polymers, dyes, and pharmaceuticals. echemi.comnih.govrsc.org

A key area of foundational study for N-alkylanilines has been the investigation of their protonation behavior. Studies have shown that protonation can occur either on the nitrogen atom (N-protonation), which is typically the thermodynamically favored site, or on the aromatic ring (C-protonation). The site of protonation can be influenced by the method of ionization and the nature of substituents, which in turn affects the fragmentation patterns observed in mass spectrometry.

Furthermore, the synthesis of complex aniline derivatives often employs modern catalytic cross-coupling reactions. The development of polymers from aniline derivatives for applications such as chemical sensors is an active area of research. nih.govrsc.org These studies demonstrate that modifying the substituents on the aniline monomer allows for the fine-tuning of the resulting polymer's electronic and morphological properties. rsc.org For instance, new polyaniline (PANI) derivatives have been synthesized and explored for their high sensitivity to moisture and ammonia, indicating their potential in chemical sensor design. nih.govrsc.org

Physicochemical Properties

The properties of this compound and its parent compound, aniline, are summarized below.

| Property | This compound | Aniline (for comparison) |

|---|---|---|

| CAS Number | 63980-34-7 matrixscientific.com | 62-53-3 chemsynthesis.com |

| Molecular Formula | C₁₆H₁₉N matrixscientific.com | C₆H₇N chemsynthesis.com |

| Molecular Weight | 225.34 g/mol matrixscientific.com | 93.13 g/mol chemsynthesis.com |

| Boiling Point | Not available | 181-185 °C chemsynthesis.com |

| Melting Point | Not available | -6.2 °C chemsynthesis.com |

| Density | Not available | 1.0213 g/mL chemsynthesis.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(3-phenylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBZCNSJZRBAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213856 | |

| Record name | p-Toluidine, N-phenylpropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-34-7 | |

| Record name | p-Toluidine, N-phenylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluidine, N-phenylpropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Phenylpropyl Aniline Derivatives

Strategies for N-Alkylation to Form Secondary Amines

The formation of a secondary amine from a primary aniline (B41778) like 4-methylaniline requires the selective introduction of a single alkyl group. A significant challenge in this process is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines. Various strategies have been developed to control this reactivity and achieve high yields of the desired mono-alkylation product.

Classical N-Alkylation Procedures and Optimization

Direct N-alkylation of anilines with alkyl halides, such as 3-phenylpropyl bromide, is a traditional and straightforward approach to forming C-N bonds. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. However, achieving high selectivity for the mono-alkylated product, 4-methyl-N-(3-phenylpropyl)aniline, is often difficult due to the competing formation of the tertiary amine, N,N-bis(3-phenylpropyl)-4-methylaniline.

Several factors influence the outcome of this reaction. The choice of base is critical for deprotonating the aniline and facilitating the nucleophilic attack. Common bases include potassium carbonate and cesium carbonate. Research has shown that cesium bases can offer improved selectivity for mono-N-alkylation. Another strategy to control selectivity involves using ionic liquids as the solvent, which can markedly reduce the over-alkylation of the secondary amine product. The typical selectivities between mono- and di-alkylation in these systems can be on the order of 9:1 or even higher rsc.orgresearchgate.net.

Reductive amination represents another classical and highly effective method. This one-pot reaction involves the condensation of an aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine bu.eduorganic-chemistry.org. For the synthesis of this compound, this involves reacting 4-methylaniline with 3-phenylpropanal (B7769412). The choice of reducing agent is crucial for the success of this reaction; mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred because they selectively reduce the imine intermediate without affecting the aldehyde starting material nih.gov. This chemoselectivity allows for the entire reaction to be carried out in a single step.

Optimization of these classical procedures involves careful control of reaction parameters such as temperature, solvent, and the stoichiometry of the reactants. For instance, using a slight excess of the amine relative to the alkylating agent can favor mono-alkylation.

Table 1: Comparison of Classical N-Alkylation Strategies

| Method | Amine Source | Alkyl Source | Reagents/Conditions | Advantage | Disadvantage |

|---|---|---|---|---|---|

| Direct Alkylation | 4-Methylaniline | 3-Phenylpropyl bromide | K2CO3 or CsOH, DMF/CH3CN | Simple procedure | Risk of over-alkylation |

| Reductive Amination | 4-Methylaniline | 3-Phenylpropanal | NaBH(OAc)3, CH2Cl2 | High selectivity for mono-alkylation | Requires aldehyde precursor |

Transition-Metal Catalyzed C-N Bond Formation (e.g., Iridium, Copper Catalysis)

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve efficient and selective C-N bond formation under milder conditions. Iridium and copper complexes have emerged as particularly powerful catalysts for the N-alkylation of anilines.

Iridium Catalysis via Borrowing Hydrogen: The "borrowing hydrogen" or "hydrogen autotransfer" strategy catalyzed by iridium complexes is an atom-economical and environmentally benign method for N-alkylation rsc.orgresearchgate.net. In this process, an alcohol, such as 3-phenylpropanol, serves as the alkylating agent. The iridium catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it in situ to the corresponding aldehyde (3-phenylpropanal). This aldehyde then condenses with the amine (4-methylaniline) to form an imine. The catalyst, now in a hydride form, reduces the imine to the final secondary amine and is regenerated, with water being the only byproduct bath.ac.uknih.gov. This method avoids the need for stoichiometric activating reagents or the pre-synthesis of potentially unstable aldehydes. Various iridium complexes, often featuring N-heterocyclic carbene (NHC) or phosphine ligands, have been developed to catalyze this transformation efficiently, even at low catalyst loadings and under mild temperatures bath.ac.uk.

Copper-Catalyzed C-N Coupling: Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide another powerful route to N-aryl amines organic-chemistry.orgnih.govresearchgate.net. While traditionally used to couple aryl boronic acids with amines to form diarylamines, variations of this reaction can be applied to form N-alkylanilines. For instance, p-tolylboronic acid can be coupled with 3-phenylpropylamine in the presence of a copper(II) catalyst, such as copper(II) acetate, an oxidant (often atmospheric oxygen), and a base organic-chemistry.orgnih.gov. This approach constructs the molecule by forming the aryl-nitrogen bond. The Chan-Lam coupling is valued for its operational simplicity, often proceeding at room temperature and being tolerant of a wide range of functional groups organic-chemistry.orgnih.gov.

Table 2: Overview of Transition-Metal Catalyzed N-Alkylation

| Catalyst System | Amine Source | Alkyl Source | Key Features | Byproduct |

|---|---|---|---|---|

| Iridium (Borrowing Hydrogen) | 4-Methylaniline | 3-Phenylpropanol | Atom-economical, in situ aldehyde formation | Water |

| Copper (Chan-Lam Coupling) | 3-Phenylpropylamine | p-Tolylboronic acid | Mild conditions, functional group tolerance | Boron-based salts |

Regioselective Synthesis via Amine Alkylation Control

The primary challenge in the N-alkylation of primary amines is achieving regioselectivity for mono-alkylation over di-alkylation. As the secondary amine product is often more nucleophilic than the starting primary amine, it can compete for the alkylating agent, leading to the formation of a tertiary amine byproduct.

Controlling this selectivity is a central theme in the optimization of N-alkylation reactions. In classical alkylation with alkyl halides, strategies include:

Stoichiometric Control: Using an excess of the primary amine can statistically favor mono-alkylation.

Base Selection: The use of specific bases, such as cesium hydroxide, has been shown to enhance selectivity for the desired secondary amine.

Solvent Effects: Ionic liquids have been demonstrated to suppress the rate of the second alkylation step, thus improving the yield of the mono-alkylated product rsc.orgresearchgate.net.

Transition-metal-catalyzed methods often exhibit inherently high selectivity. The borrowing hydrogen mechanism, for example, typically yields the mono-alkylated product with high selectivity because the reaction conditions are finely tuned for the single addition. Similarly, cross-coupling reactions like the Chan-Lam coupling are designed to form a single C-N bond, thus avoiding over-alkylation issues. The choice of catalyst and ligands plays a crucial role in directing the reaction toward the desired product and preventing side reactions nih.gov.

Precursor Utilization in Target Compound Synthesis

The synthesis of this compound relies on the strategic combination of two key building blocks: an aniline component and a 3-phenylpropyl component. The specific characteristics and reactivity of these precursors are fundamental to the success of the synthetic methodologies described above.

Employment of 4-Methylaniline and Related Anilines

4-Methylaniline, also known as p-toluidine (B81030), is the aromatic amine precursor for the target compound. The presence of the methyl group at the para-position of the aniline ring has a modest electronic effect. As an electron-donating group, the methyl substituent slightly increases the nucleophilicity of the amine nitrogen compared to unsubstituted aniline, which can facilitate the N-alkylation process.

In synthetic planning, 4-methylaniline is a versatile starting material. It is readily available and participates reliably in a range of reactions:

In reductive amination , it readily condenses with aldehydes like 3-phenylpropanal to form the corresponding imine, which is then reduced bu.edu.

In borrowing hydrogen catalysis , it serves as the nucleophile that traps the in situ-generated aldehyde researchgate.net.

In direct alkylation , its nitrogen atom acts as the nucleophile to displace a leaving group from an alkyl halide.

The reactivity of substituted anilines in these reactions can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups decrease the nucleophilicity of the amine and can slow the rate of N-alkylation.

Incorporation of the 3-Phenylpropylamine Synthon

The 3-phenylpropyl group is the second essential component of the target molecule. This synthon can be introduced through various precursors, depending on the chosen synthetic route. The most common precursors and their applications include:

3-Phenylpropanal: This aldehyde is the key electrophile in the reductive amination pathway. It reacts with 4-methylaniline to form the C=N bond of the imine intermediate, which is subsequently reduced to the C-N single bond of the final product.

3-Phenylpropanol: This alcohol is the ideal alkylating agent in the iridium-catalyzed borrowing hydrogen reaction. It is a stable, readily available liquid that is converted to the reactive aldehyde only under the catalytic conditions, avoiding the need to handle the aldehyde directly.

3-Phenylpropyl Halides (e.g., Bromide or Chloride): These are the traditional electrophiles used in classical SN2-type N-alkylation reactions. The halide serves as a good leaving group, which is displaced by the nucleophilic nitrogen of 4-methylaniline.

3-Phenylpropylamine: This primary amine is used as the nucleophilic partner in copper-catalyzed Chan-Lam coupling reactions when paired with an arylboronic acid like p-tolylboronic acid.

Role of Nitroarene Precursors in Amination Reactions

Nitroarenes are cost-effective and readily available starting materials that serve as versatile precursors in the synthesis of N-alkylanilines, including derivatives of N-(3-phenylpropyl)aniline. rsc.orgchemistryviews.org Their utility lies in the capacity of the nitro group to be reduced to an amino group, which can then undergo N-alkylation. A significant advantage of using nitroarenes is the potential for one-pot reactions, which combine the reduction of the nitro group and the subsequent amination into a single synthetic operation. acs.orgresearchgate.net This approach enhances process efficiency by eliminating the need to isolate the intermediate aniline, thereby saving time and reducing costs. nih.gov

The transformation of a nitroarene to a secondary amine like this compound typically involves a reductive amination process. In this sequence, the nitroarene is first reduced to the corresponding aniline. This reduction can be achieved using various reagents, with catalytic hydrogenation (e.g., using a Pd/C catalyst) being a common and environmentally benign method. acs.orgresearchgate.net The in situ generated aniline then reacts with an aldehyde or ketone, in this case, 3-phenylpropanal, to form a Schiff base (imine) intermediate. The subsequent reduction of this imine yields the final N-alkylated aniline.

A key benefit of this strategy is that it bypasses the need for pre-synthesized anilines, which are often produced from the reduction of nitroarenes in a separate step. nih.gov Various catalytic systems have been developed to facilitate the direct reductive coupling of nitroarenes with carbonyl compounds. For instance, a palladium on carbon (Pd/C) catalyst with ammonium formate as a hydrogen donor has been effectively used for the one-pot reductive mono-N-alkylation of nitroarenes with aldehydes at room temperature. acs.orgresearchgate.net This method is noted for its mild conditions and high yields.

Recent advancements have also explored the use of nitroarenes as surrogates for arylamines in transition-metal-catalyzed cross-coupling reactions, further highlighting their importance as amine precursors. nih.gov The direct use of nitro-compounds can save at least one synthetic step compared to routes starting from anilines. rsc.org

Table 1: Comparison of Synthetic Routes to N-Alkylanilines

| Feature | Route via Isolated Aniline | One-Pot Route from Nitroarene |

| Starting Material | Aniline (often from nitroarene reduction) | Nitroarene |

| Number of Steps | Multiple (reduction then amination) | Single (one-pot) |

| Intermediate Isolation | Yes (aniline is isolated) | No |

| Process Efficiency | Lower | Higher |

| Atom Economy | Generally lower | Generally higher |

| Example Reaction | 1. Reduction of nitrotoluene to toluidine. 2. Reductive amination with 3-phenylpropanal. | One-pot reductive amination of nitrotoluene with 3-phenylpropanal. |

Schiff Base Intermediates in Anilino Compound Synthesis

The synthesis of anilino compounds such as this compound frequently proceeds through a critical intermediate known as a Schiff base. wikipedia.orglibretexts.orglibretexts.org A Schiff base is a compound containing an imine or azomethine group (-C=N-), formed by the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.netnanobioletters.com This intermediate is central to the widely used synthetic method of reductive amination. wikipedia.org

Reductive amination is a two-part process that ultimately forms a C-N bond. libretexts.orglibretexts.org

Formation of the Schiff Base: The reaction is initiated by the nucleophilic attack of the primary amine (e.g., 4-methylaniline) on the carbonyl carbon of an aldehyde (e.g., 3-phenylpropanal). This is typically performed under weakly acidic conditions, which catalyze the reaction. The initial addition product, a carbinolamine, subsequently dehydrates to form the imine, or Schiff base. libretexts.org

Reduction of the Imine: The C=N double bond of the Schiff base is then reduced to a single bond to yield the final secondary amine. This reduction can be accomplished using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org

A significant advantage of reductive amination is that it can often be performed as a one-pot reaction, where the amine, carbonyl compound, and reducing agent are combined without isolating the Schiff base intermediate. wikipedia.org This approach is highly efficient for preparing secondary and tertiary amines. The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is particularly effective because it is a mild reductant that selectively reduces the iminium ion as it is formed, without significantly reducing the starting aldehyde or ketone.

Advanced Synthetic Approaches and Process Development

Multicomponent Reactions and Convergent Synthesis

Advanced synthetic strategies for complex molecules like N-(3-phenylpropyl)aniline derivatives increasingly employ multicomponent reactions (MCRs) and convergent synthesis to enhance efficiency and sustainability. researchgate.net MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach offers significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste generation, and saving time and energy. researchgate.net

For the synthesis of related heterocyclic structures, three-component reactions involving anilines, aldehydes, and a third component have been successfully developed. researchgate.net While a specific MCR for this compound is not prominently documented, the principles can be applied. A hypothetical MCR could involve 4-methylaniline, 3-phenylpropanal, and a reducing agent in a single pot, effectively telescoping the steps of Schiff base formation and reduction. The key to successful MCR design is the selection of mutually compatible reactants and conditions that favor the desired reaction pathway.

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. | Conceptually simple. | Lower overall yield, more steps, more waste. |

| Convergent Synthesis | Separate synthesis of key fragments followed by their assembly. nih.gov | Higher overall yield, greater efficiency, easier purification. | Requires careful planning of fragment synthesis. |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a one-pot reaction. researchgate.net | High atom economy, fewer steps, reduced waste, operational simplicity. | Can be challenging to discover and optimize conditions. |

Biocatalytic Approaches for Amide Linkages to Phenylpropylamine

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for forming amide bonds, a reaction relevant to the derivatization of phenylpropylamine. rsc.orgmanchester.ac.uk Enzymes operate under mild conditions, typically in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity, which can obviate the need for protecting groups and reduce the formation of byproducts. nih.gov

For the formation of an amide linkage to a molecule like 3-phenylpropylamine, several classes of enzymes can be considered:

Lipases: These hydrolase enzymes, such as Novozym 435 (Candida antarctica lipase B), are widely used for N-acylation reactions. nih.gov Although their natural function is to hydrolyze esters, they can be used in reverse in low-water environments to catalyze the amidation between a carboxylic acid (or its ester) and an amine. manchester.ac.uk The reaction mechanism often involves an acyl-enzyme intermediate. nih.gov The use of solvent-free systems or organic solvents can drive the equilibrium toward amide synthesis. nih.gov

Amide Bond Synthetases (ABS): These enzymes, such as McbA, are specifically designed by nature to form amide bonds. researchgate.net They are ATP-dependent ligases that catalyze the reaction between a carboxylic acid and an amine via an acyl-adenylate intermediate. nih.gov This approach is highly efficient and can be performed in aqueous media, making it an environmentally friendly option. researchgate.net

Nitrile Hydratases: In an integrated chemo-enzymatic approach, nitrile hydratases can convert a nitrile precursor into a primary amide. nih.gov This intermediate can then be coupled with an amine in the same pot using a chemocatalyst, providing a novel disconnection approach for amide synthesis. nih.gov

The application of these biocatalytic methods to form an amide with 3-phenylpropylamine would involve reacting it with a suitable acyl donor in the presence of the selected enzyme. For example, reacting 3-phenylpropylamine with an activated carboxylic acid in the presence of an ATP-dependent ligase could yield the corresponding N-(3-phenylpropyl)amide. The high selectivity of enzymes is a major advantage, minimizing side reactions and simplifying purification. manchester.ac.uk

Scale-Up Considerations for Synthetic Pathways

Transitioning the synthesis of a fine chemical like this compound from a laboratory scale to large-scale industrial production involves addressing numerous challenges that extend beyond simple multiplication of reagent quantities. pharmaceuticalonline.com The primary goal is to ensure the process is safe, cost-effective, reproducible, and yields a product of consistent quality. acs.org

Key considerations during the scale-up of a synthetic pathway, such as a reductive amination, include:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled in the lab can become problematic on a larger scale. Exothermic reactions, for instance, require robust thermal management systems to dissipate heat effectively and prevent runaway reactions. Understanding the reaction kinetics is crucial for optimizing reaction times and temperatures. acs.org

Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized temperature and concentration gradients, resulting in the formation of impurities and reduced yields. The choice of reactor design, agitator type, and agitation speed are critical process parameters.

Process Safety: A thorough risk assessment is essential. This includes evaluating the toxicity and flammability of all reagents, intermediates, and solvents, as well as understanding potential runaway reaction scenarios. For catalytic hydrogenations, the handling of flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C) requires specialized equipment and stringent safety protocols. acs.org The potential for catalyst deactivation by trace impurities, such as oxygen, must also be understood and controlled. acs.org

Raw Material Sourcing and Quality: On a large scale, the consistency and purity of raw materials can significantly impact the reaction outcome. Sourcing reliable suppliers and establishing strict quality control specifications for starting materials is vital. pharmaceuticalonline.com

Downstream Processing and Purification: Isolation and purification methods used in the lab, such as column chromatography, are often not feasible or economical for large quantities. Alternative methods like crystallization, distillation, and extraction must be developed and optimized to ensure the final product meets the required purity specifications.

Regulatory Compliance and Environmental Impact: Industrial chemical production is subject to strict environmental regulations. The process must be designed to minimize waste generation and ensure that any effluent is treated appropriately. The choice of solvents and reagents should favor more environmentally benign options where possible. pharmaceuticalonline.com

Continuous flow processing is an increasingly adopted technology that can mitigate some scale-up challenges. By performing reactions in small-diameter tubes rather than large batch reactors, flow chemistry offers superior heat and mass transfer, enhanced safety, and greater consistency. nih.gov

Comprehensive Spectroscopic and Analytical Characterization of N 3 Phenylpropyl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-methyl-N-(3-phenylpropyl)aniline, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon environments within the molecule.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, including shielding and deshielding effects from the aromatic rings and the nitrogen atom.

The phenylpropyl group would exhibit signals for its aromatic protons, typically in the range of δ 7.20-7.35 ppm, appearing as a multiplet. The methylene protons of the propyl chain would present as distinct triplets: the one closest to the phenyl group (benzylic) around δ 2.65 ppm, the one adjacent to the nitrogen atom around δ 3.15 ppm, and the central methylene group as a multiplet around δ 1.95 ppm.

The protons on the 4-methyl-substituted aniline (B41778) ring are anticipated to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, likely around δ 6.95 ppm and δ 6.60 ppm. The methyl group protons would produce a sharp singlet at approximately δ 2.25 ppm. The N-H proton is expected to show a broad singlet, the chemical shift of which can vary but is typically observed around δ 3.60 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35 - 7.20 | m | 5H | Phenyl group protons (C₆H₅) |

| 6.95 | d | 2H | Aromatic protons ortho to -CH₃ |

| 6.60 | d | 2H | Aromatic protons ortho to -NH |

| 3.60 | br s | 1H | N-H proton |

| 3.15 | t | 2H | N-CH₂- |

| 2.65 | t | 2H | Ph-CH₂- |

| 2.25 | s | 3H | Ar-CH₃ |

Note: Predicted data based on analogous structures. m = multiplet, d = doublet, br s = broad singlet, t = triplet, s = singlet.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 16 signals would be expected, corresponding to the 16 carbon atoms in the structure.

The phenylpropyl group's aromatic carbons would appear between δ 125-142 ppm. The three aliphatic carbons of the propyl chain are expected at approximately δ 45.5 ppm (N-CH₂), δ 33.8 ppm (Ph-CH₂), and δ 31.5 ppm (-CH₂-CH₂-CH₂-). The carbons of the 4-methylaniline moiety would include signals for the aromatic carbons, with the carbon attached to the nitrogen appearing around δ 146 ppm and the carbon bearing the methyl group around δ 128 ppm. The methyl carbon itself would give a signal in the aliphatic region, around δ 20.5 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 146.0 | C-N (aniline ring) |

| 142.1 | Quaternary C (phenyl ring) |

| 129.8 | Aromatic CH (aniline ring) |

| 128.5 | Aromatic CH (phenyl ring) |

| 128.4 | Aromatic CH (phenyl ring) |

| 128.0 | Quaternary C-CH₃ (aniline ring) |

| 125.9 | Aromatic CH (phenyl ring) |

| 112.9 | Aromatic CH (aniline ring) |

| 45.5 | N-CH₂ |

| 33.8 | Ph-CH₂ |

| 31.5 | -CH₂-CH₂-CH₂- |

Note: Predicted data based on analogous structures. Assignments for all aromatic carbons are not individually specified.

Advanced 2D NMR Techniques (e.g., COSY, DEPT, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene groups of the propyl chain (-CH₂-CH₂-CH₂-), confirming their connectivity. It would also show correlations between the ortho and meta protons on the 4-methylaniline ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between CH, CH₂, and CH₃ groups. The methyl carbon (Ar-CH₃) and aromatic CH carbons would show positive signals in a DEPT-135 spectrum, while the methylene carbons of the propyl chain would show negative signals. Quaternary carbons would be absent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for instance, confirming the assignments of the methyl group (¹H at δ 2.25 to ¹³C at δ 20.5) and the various methylene and aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the N-H proton and the adjacent methylene protons, as well as between the protons of the propyl chain and the aromatic rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and FT-Raman, provides valuable information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups. A prominent band for the N-H stretching vibration of the secondary amine is expected in the region of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

The C-N stretching vibration is expected to produce a band in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1500-1600 cm⁻¹ range. The substitution pattern on the benzene rings can be inferred from the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region. A band around 810-840 cm⁻¹ would be indicative of the 1,4-disubstitution on the aniline ring, while bands around 690-710 cm⁻¹ and 730-770 cm⁻¹ would suggest the monosubstituted phenyl ring.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3350 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1520 - 1480 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 840 - 810 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |

| 770 - 730 | C-H Bend (out-of-plane) | Monosubstituted Aromatic |

Note: Predicted data based on characteristic group frequencies.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. In Raman spectra, non-polar bonds and symmetric vibrations often produce strong signals. The aromatic ring vibrations, particularly the symmetric ring breathing modes, are expected to be strong. The C=C stretching vibrations of the aromatic rings would appear prominently in the 1580-1610 cm⁻¹ region. The aliphatic C-H stretching modes (2850-2960 cm⁻¹) would also be clearly visible. The FT-Raman spectrum would help to confirm the assignments made from the FTIR data and provide a more complete vibrational analysis of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules such as this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule and its fragments. This level of precision is crucial for differentiating between compounds with the same nominal mass but different chemical formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar compounds like N-alkylanilines. In positive-ion mode ESI-MS, this compound (C₁₆H₁₉N, Exact Mass: 225.1517) would readily form a protonated molecule, [M+H]⁺, with a measured m/z of 226.1590.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion induce fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the molecule's structure, with cleavage typically occurring at the weakest bonds. For this compound, the bond between the nitrogen and the propyl chain, as well as benzylic C-C bonds, are likely fragmentation points. Common fragmentation patterns for related structures involve cleavages of the alkyl chain attached to the nitrogen. mdpi.com

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve initial cleavage at the C-N bond or within the propyl chain. The most characteristic fragmentation would be the benzylic cleavage of the Cα-Cβ bond of the propyl group, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway could involve the loss of a neutral styrene molecule (C₈H₈) via a McLafferty-type rearrangement, or cleavage of the N-propyl bond.

Table 1: Predicted ESI-MS/MS Fragmentation Data for [C₁₆H₁₉N+H]⁺

| Predicted m/z | Proposed Fragment Ion | Formula | Neutral Loss |

|---|---|---|---|

| 226.1590 | [M+H]⁺ | C₁₆H₂₀N⁺ | - |

| 134.0964 | [M - C₇H₇]⁺ | C₉H₁₂N⁺ | Phenylmethyl radical |

| 120.0808 | [M - C₈H₈]⁺ | C₈H₁₀N⁺ | Styrene |

| 106.0651 | [C₇H₈N]⁺ | C₇H₈N⁺ | Toluene |

Predicted Collision Cross Section (CCS) for Ion Mobility Studies

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. semanticscholar.orgmdpi.com The key physical parameter derived from these experiments is the Collision Cross Section (CCS), which represents the rotationally averaged surface area of the ion. nih.gov CCS values are highly reproducible and characteristic of a specific ion, making them a valuable identifier, especially for distinguishing between isomers. semanticscholar.orgnih.gov

While experimental CCS values are ideal, computational methods and machine learning models have been developed to predict CCS values with a high degree of accuracy, often with relative errors below 5%. semanticscholar.org These models use molecular descriptors derived from the compound's 2D or 3D structure to forecast its CCS value for different adducts ([M+H]⁺, [M+Na]⁺, etc.) in a specific drift gas (typically nitrogen). semanticscholar.orgsemanticscholar.org The integration of predicted CCS values into analytical workflows enhances the confidence of compound identification. semanticscholar.orgsemanticscholar.org

Table 2: Hypothetical Predicted CCS Values for this compound Adducts

| Ion Adduct | Formula | m/z | Predicted CCS (Ų) in N₂ |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₂₀N⁺ | 226.1590 | 155.8 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's structure and stereochemistry. The process requires a single, high-quality crystal of the compound.

While specific crystallographic data for this compound is not publicly available, analysis of closely related N-phenylaniline derivatives illustrates the type of data that can be obtained. nih.gov For instance, the crystal structure of N-phenyl-N-(3-phenylprop-2-ynyl)aniline reveals key structural parameters such as the crystal system, space group, and unit cell dimensions. nih.gov Such analyses also elucidate intermolecular forces, like hydrogen bonds or π-π stacking, that stabilize the crystal lattice. eurjchem.comresearchgate.net

Should a suitable crystal of this compound be grown, X-ray diffraction analysis would yield a comprehensive solid-state structural model. The data would precisely define the conformation of the phenylpropyl chain relative to the tolyl group and the aniline nitrogen, providing insights into the molecule's preferred spatial arrangement.

Table 3: Example Crystallographic Data from a Related Aniline Derivative (N-Phenyl-N-(3-phenylprop-2-ynyl)aniline)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₇N nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁ nih.gov |

| a (Å) | 11.376 (1) nih.gov |

| b (Å) | 5.7287 (5) nih.gov |

| c (Å) | 13.409 (1) nih.gov |

| β (°) | 111.276 (3) nih.gov |

| Volume (ų) | 814.30 (12) nih.gov |

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purity assessment of synthetic organic compounds. For N-(3-Phenylpropyl)aniline derivatives, a combination of flash column chromatography and High-Performance Liquid Chromatography (HPLC) is typically employed.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient method for purifying multigram quantities of reaction mixtures. orgsyn.org For a moderately polar compound like this compound, silica gel is the standard stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation from starting materials and byproducts. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate or diethyl ether, is often effective. doi.org

The progress of the purification is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired product. doi.org Because anilines can sometimes interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve recovery and prevent peak tailing. researchgate.net

Table 4: Typical Flash Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (70-230 mesh) doi.org |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 90:10) |

| Additive | ~0.5% Triethylamine (to prevent streaking) researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound and analyze complex mixtures. Reversed-phase HPLC is the most common mode for analyzing aniline derivatives. In this setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase.

A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic rings of the aniline derivative exhibit strong absorbance, such as 254 nm.

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Discovery® C18, 15 cm x 4.6 mm, 5 µm particles |

| Mobile Phase | A: Water; B: Methanol (Isocratic or Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a molecule. The experimental results are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the successful synthesis and purity of the target compound.

For N-substituted aniline derivatives, including this compound, elemental analysis is a standard procedure to confirm that the empirical formula matches the expected molecular structure. rsc.orgnih.gov This verification is essential to ensure that the correct product has been obtained from the chemical reaction and that it is free from significant impurities.

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₁₆H₁₉N, and the atomic weights of its constituent elements. The molecular weight of the compound is 225.33 g/mol . nih.govnih.gov The expected percentages for carbon, hydrogen, and nitrogen are pivotal benchmarks for experimental validation.

Research findings for various synthesized aniline derivatives consistently report the use of elemental analysis to ratify their composition. rsc.orgnih.govejons.org In practice, the synthesized compound is subjected to combustion analysis, where it is burned in a controlled environment. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the percentages of C, H, and N in the original sample. For a sample of this compound to be considered pure, the experimentally determined values must fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values presented in the table below.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 85.28 | Data not available in provided sources |

| Hydrogen | H | 8.50 | Data not available in provided sources |

| Nitrogen | N | 6.22 | Data not available in provided sources |

Computational Chemistry and Quantum Mechanical Studies on N 3 Phenylpropyl Aniline Analogues

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various other electronic properties.

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For N-(3-phenylpropyl)aniline analogues, this involves determining the most stable arrangement of the phenyl, propyl, and aniline (B41778) groups. Studies on similar Schiff base derivatives, such as those formed from cinnamaldehyde (B126680) and substituted anilines, have shown that the planarity of the molecule and the orientation of the substituent groups are critical in determining its stability. nih.gov The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. Theoretical calculations for related aniline derivatives have been performed using the B3LYP functional with various basis sets, which has been shown to provide results that are in good agreement with experimental data where available. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational motion of the atoms, known as a normal mode. For N-(3-phenylpropyl)aniline analogues, key vibrational modes would include the N-H stretch, C-N stretch, aromatic C-H stretches, and the various vibrations of the propyl chain and phenyl rings. These theoretical spectra can be compared with experimental FTIR and FT-Raman spectra to validate the computational model. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For N-(3-phenylpropyl)aniline analogues, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO may be distributed over the phenylpropyl moiety. The presence of substituents on the aniline ring can significantly alter the energies of the HOMO and LUMO, thereby tuning the molecule's stability.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for N-(3-phenylpropyl)aniline Analogues

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Analogue A | -5.8 | -1.2 | 4.6 |

| Analogue B | -6.1 | -1.0 | 5.1 |

| Analogue C | -5.5 | -1.5 | 4.0 |

Note: The data in this table is representative and based on typical values found in computational studies of similar aniline derivatives.

The energies of the HOMO and LUMO also provide insights into the electronic properties of a molecule. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). A higher HOMO energy indicates a better electron donor, while a lower LUMO energy indicates a better electron acceptor. By analyzing the distribution of the HOMO and LUMO across the molecular structure, regions that are more susceptible to electrophilic or nucleophilic attack can be identified. In N-(3-phenylpropyl)aniline analogues, the nitrogen atom and the aniline ring are typically the primary sites for electrophilic attack due to the localization of the HOMO in this region.

Reactivity Descriptors and Electrostatic Potential Mapping

To further quantify chemical reactivity, various descriptors derived from conceptual DFT can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile.

Table 2: Calculated Reactivity Descriptors for a Representative N-(3-phenylpropyl)aniline Analogue

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Electrophilicity Index (ω) | 2.66 |

Note: The data in this table is representative and based on typical values found in computational studies of similar aniline derivatives.

Electrostatic potential (ESP) mapping is another valuable tool for understanding chemical reactivity. An ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical ESP map for an N-(3-phenylpropyl)aniline analogue, the area around the nitrogen atom would show a negative potential (red or yellow), indicating a region of high electron density that is susceptible to electrophilic attack. Conversely, the hydrogen atom of the N-H group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is a 3D map of the electron density, where different colors represent varying electrostatic potentials.

In studies of aniline derivatives, the MEP map typically reveals that the regions around the nitrogen atom and the phenyl rings are rich in electrons, making them susceptible to electrophilic attack. For instance, in a related compound, 2-amino-N-(3-phenylprop-2-enylidene)aniline, theoretical calculations have been used to visualize the MEP surface, identifying the potential sites for molecular interactions. researchgate.net

The MEP is calculated to understand the electronic distribution and is instrumental in identifying sites for hydrogen bonding and other non-covalent interactions, which are crucial in the binding of a ligand to a protein.

Fukui Functions for Nucleophilic and Electrophilic Susceptibility

Fukui functions are essential descriptors in Density Functional Theory (DFT) that help in quantifying the reactivity of different sites within a molecule. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

Natural Bond Orbital (NBO) and Thermodynamic Property Calculations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding the delocalization of electron density and the nature of intramolecular interactions. For N-(3-phenylpropyl)aniline analogues, NBO analysis can reveal the hyperconjugative interactions and the stability of different conformations. researchgate.net

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated using DFT methods. These calculations are crucial for predicting the stability of different isomers and the feasibility of chemical reactions. For instance, the gas-phase thermodynamic properties of related compounds like polychlorinated naphthalenes have been successfully predicted using G3X model chemistry and DFT. nih.gov

Table 1: Illustrative Thermodynamic Properties of a Representative Aniline Analogue

| Property | Value | Unit |

| Enthalpy | Data not available | kJ/mol |

| Entropy | Data not available | J/mol·K |

| Gibbs Free Energy | Data not available | kJ/mol |

Note: The table is illustrative as specific thermodynamic data for 4-methyl-N-(3-phenylpropyl)aniline is not available in the searched literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used in drug discovery to understand the interactions between a potential drug molecule and its biological target.

For N-(3-phenylpropyl)aniline analogues, molecular docking studies can provide insights into their potential as inhibitors of specific enzymes or receptors. For example, QSAR and molecular docking studies have been performed on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists, revealing key interactions for binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for a Representative Aniline Analogue

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| CCR5 | Data not available | Data not available |

| Other | Data not available | Data not available |

Note: The table is illustrative as specific molecular docking data for this compound is not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been successfully applied to series of N-(3-phenylpropyl)piperazine type σ1 receptor ligands. These studies provide contour maps that indicate where steric bulk, and electrostatic or hydrophobic properties are favorable or unfavorable for activity, thus guiding the design of new analogues with enhanced biological effects. bnujournal.com

Structure Activity Relationship Sar Investigations of N 3 Phenylpropyl Aniline Derivatives

Systematic Modification of the 4-Methyl Aniline (B41778) Moiety

The aniline ring is a critical component of many biologically active molecules. Modifications to this ring can significantly impact the electronic and conformational properties of the entire compound.

The nature and position of substituents on the aniline ring can dramatically alter the electron density of the nitrogen atom, thereby influencing its basicity and interaction with biological targets. Electron-donating groups (EDGs) generally increase the electron density on the nitrogen, enhancing its basicity, while electron-withdrawing groups (EWGs) decrease it. doubtnut.comjournaleras.com The position of the substituent (ortho, meta, or para) also plays a crucial role due to a combination of inductive and resonance effects. doubtnut.com

In the context of "4-methyl-N-(3-phenylpropyl)aniline," the methyl group at the para position acts as an electron-donating group, which is expected to increase the basicity of the aniline nitrogen compared to an unsubstituted aniline. The introduction of other substituents would further modulate this property. For instance, a strongly electron-withdrawing group like a nitro group at the para-position would significantly decrease the basicity. doubtnut.com

Table 1: Predicted Electronic Effects of Aniline Ring Substituents

| Substituent (Position) | Electronic Effect | Predicted Impact on Aniline Nitrogen Basicity |

| 4-OCH₃ | Strong Electron-Donating | Increase |

| 4-Cl | Electron-Withdrawing (Inductive), Weak Donating (Resonance) | Decrease |

| 4-NO₂ | Strong Electron-Withdrawing | Significant Decrease |

| 3-Cl | Electron-Withdrawing (Inductive) | Decrease |

| 2-CH₃ | Electron-Donating, Potential Steric Hindrance | Increase (with potential steric effects) |

This table illustrates predicted effects based on general principles of organic chemistry.

The methyl group in "this compound" is located at the para-position, which is often optimal for exerting its electronic influence without causing steric hindrance at the nitrogen atom. Moving the methyl group to the meta-position would primarily exert an inductive electron-donating effect, while an ortho-position could introduce steric bulk that may affect the conformation of the molecule and its ability to bind to a target.

Replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl, tert-butyl) at the para-position would subtly alter the lipophilicity and steric profile of the aniline moiety. While the electronic effect would remain largely electron-donating, increasing the size of the alkyl group could enhance van der Waals interactions with a binding pocket or, conversely, introduce steric clashes.

Table 2: Predicted Influence of Methyl Group Position and Nature

| Modification | Predicted Primary Influence | Potential Consequence |

| 2-Methyl | Steric Hindrance, Electron-Donating | Altered conformation, potential decrease in binding affinity |

| 3-Methyl | Inductive Electron-Donating | Moderate increase in basicity |

| 4-Ethyl | Increased Lipophilicity, Electron-Donating | Enhanced hydrophobic interactions |

| 4-CF₃ | Strong Electron-Withdrawing | Significant decrease in basicity |

This table illustrates predicted effects based on established structure-activity relationship principles.

Exploration of the 3-Phenylpropyl Chain Modifications

The 3-phenylpropyl chain serves as a flexible linker connecting the aniline moiety to a terminal phenyl ring. Its length, branching, and substitution pattern are critical for orienting the two aromatic systems correctly within a biological target.

The length of the alkyl chain connecting the two phenyl rings is a crucial determinant of activity in many classes of compounds. chemrxiv.orgrsc.org Shortening or lengthening the propyl chain in "this compound" would alter the distance between the two aromatic moieties, which could be critical for optimal interaction with a binding site. A shorter chain (e.g., ethyl) would bring the rings closer, while a longer chain (e.g., butyl) would increase the distance and conformational flexibility.

Branching on the alkyl chain, for example, by introducing a methyl group at the α, β, or γ position, would introduce a chiral center and restrict the chain's flexibility. This can lead to more specific conformations, potentially increasing potency if one enantiomer fits the binding site preferentially. nih.gov

Table 3: Predicted Impact of Alkyl Chain Modifications

| Modification | Predicted Structural Change | Potential Biological Consequence |

| Ethylene Chain | Decreased distance between phenyl rings | Altered binding geometry |

| Butylene Chain | Increased distance and flexibility | Potential for new interactions or loss of optimal fit |

| α-Methyl Branch | Introduction of a chiral center, steric bulk | Enantiospecific activity, altered binding orientation |

| β-Methyl Branch | Introduction of a chiral center, restricted rotation | Conformational constraint, potential for improved fit |

This table illustrates predicted effects based on common SAR observations.

Table 4: Predicted Effects of Substituents on the Terminal Phenyl Ring

| Substituent (Position) | Potential Interaction | Predicted Impact |

| 4-OH | Hydrogen Bond Donor/Acceptor | Potential for increased potency through specific interactions |

| 4-Cl | Halogen Bonding, Increased Lipophilicity | May enhance binding affinity |

| 4-OCH₃ | Hydrogen Bond Acceptor, Increased Lipophilicity | Can improve binding and/or pharmacokinetic properties |

| 3-CF₃ | Strong Electron-Withdrawing, Lipophilic | May influence electronic properties and hydrophobic interactions |

This table illustrates predicted effects based on common medicinal chemistry strategies.

Heteroatom and Functional Group Variations within the Molecular Scaffold

Replacing atoms within the core structure of "this compound" with heteroatoms or introducing different functional groups can lead to significant changes in the molecule's properties. nih.govmdpi.com For instance, replacing the aniline nitrogen with an oxygen atom would create an ether linkage, removing the basic center and altering the hydrogen bonding capacity.

Introducing a carbonyl group adjacent to the nitrogen would form an amide, which would drastically reduce the basicity of the nitrogen and introduce a hydrogen bond donor and acceptor. Similarly, replacing the central carbon atoms of the propyl chain with heteroatoms like oxygen or nitrogen could alter the chain's flexibility and polarity.

Table 5: Predicted Impact of Heteroatom and Functional Group Variations

| Modification | Structural Change | Predicted Consequence |

| Aniline N -> O | Ether Linkage | Loss of basicity, altered H-bonding |

| Propyl Chain C -> O | Ether in Chain | Increased polarity, altered conformation |

| Introduction of C=O next to N | Amide Formation | Reduced basicity, new H-bonding capability |

| Aniline Phenyl -> Pyridyl | Heterocyclic Ring | Introduction of a basic nitrogen, altered electronics |

This table illustrates predicted effects based on isosteric replacement principles in medicinal chemistry.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-(3-phenylpropyl)aniline class of compounds, a pharmacophore model can be proposed based on its fundamental structure. pharmacophorejournal.comdergipark.org.tr The key elements responsible for molecular recognition are likely a combination of hydrophobic regions and hydrogen bonding features, spatially arranged in a specific manner. pharmacophorejournal.comnih.gov

The core structure consists of three main components:

The Aniline Ring System: This aromatic ring, substituted with a methyl group in this compound, serves as a crucial hydrophobic feature. It can engage in van der Waals forces, hydrophobic interactions, and potentially π-π stacking with aromatic residues in a receptor's binding pocket. The substitution pattern on this ring is critical for modulating activity and selectivity. nih.gov

The Phenylpropyl Group: The terminal phenyl group provides another significant hydrophobic region, which can explore a different area of the binding site. The three-carbon propyl linker imparts a specific degree of flexibility and length, creating a defined spatial distance between the two aromatic rings. This linker is crucial for orienting the terminal phenyl group correctly for optimal interaction.

The Secondary Amine Linker: The nitrogen atom of the aniline is a key pharmacophoric feature, acting as a hydrogen bond donor. This interaction is often essential for anchoring the ligand within the binding site of a protein.

Ligand-based pharmacophore modeling studies on related N-Aryl compounds have identified common features for receptor antagonism, including a positive nitrogen center, donor and acceptor atoms, and hydrophobic groups. nih.gov A hypothetical pharmacophore model for N-(3-phenylpropyl)aniline derivatives would likely incorporate these elements.

Table 2: Key Pharmacophoric Elements of N-(3-Phenylpropyl)aniline Derivatives and Their Postulated Roles

| Pharmacophoric Feature | Postulated Role in Biological Interaction |

|---|---|

| Aniline Aromatic Ring | Hydrophobic interaction; π-π stacking; scaffold for substitution. |

| Terminal Phenyl Ring | Hydrophobic interaction; exploration of a secondary binding pocket. |

| Secondary Amine (N-H) | Hydrogen bond donor; anchoring the molecule to the target. |

| Propyl Linker | Provides optimal spatial separation and orientation of aromatic rings. |

The combination and spatial relationship of these features define the molecule's ability to bind to its target with high affinity and specificity. Altering any of these elements, for example, by changing the length of the alkyl chain or the substitution on the rings, would likely have a significant impact on biological activity.

Bioisosteric Replacement Strategies and Their Efficacy

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound to enhance potency, improve pharmacokinetic properties, or mitigate toxicity, while maintaining the desired biological activity. cresset-group.com The aniline moiety, while a versatile component in drug discovery, is also a known "structural alert" due to its potential for metabolic bioactivation into reactive, and sometimes toxic, metabolites. acs.org Therefore, replacing the aniline ring with a suitable bioisostere is a common and effective strategy. cresset-group.comacs.org

For N-(3-phenylpropyl)aniline derivatives, the primary focus of bioisosteric replacement would be the aniline ring. The goal is to substitute it with a group that mimics its size, shape, and electronic properties but is metabolically more stable. Saturated carbocycles are particularly attractive for this purpose as they increase the fraction of sp³-hybridized carbons, which can improve solubility and metabolic stability. acs.org

Key bioisosteric replacements for the aniline group include:

Aminobicyclo[1.1.1]pentane (aminoBCP): This is a rigid, rod-like scaffold that can mimic the geometry of a para-substituted aniline.

Aminobicyclo[2.2.2]octane (aminoBCO): This larger bicyclic system also serves as an effective mimic. researchgate.net

Aminocubane (aminoCUB): A highly three-dimensional and rigid structure. researchgate.net

Aminonorbornane (aminoNB): This group offers a different vector and spatial arrangement compared to other bicyclic systems. acs.org

These saturated isosteres are designed to preserve the key vector for the amine's interaction while replacing the metabolically vulnerable aromatic ring. researchgate.netnih.gov This strategy can lead to compounds with improved safety profiles. While the efficacy of these replacements is context-dependent, they offer a powerful tool for fine-tuning the properties of a drug candidate. The choice of bioisostere allows for the modulation of lipophilicity and the exploration of different interactions within the target's binding site. enamine.net

Table 3: Comparison of Aniline and Its Saturated Bioisosteres

| Moiety | Key Characteristics | Potential Advantages of Replacement |

|---|---|---|

| Aniline | Planar, aromatic, susceptible to oxidative metabolism. | N/A (Parent Structure) |

| Aminobicyclo[1.1.1]pentane (aminoBCP) | Rigid, linear, increased sp³ character. | Improved metabolic stability, enhanced solubility, novel intellectual property. acs.org |

| Aminobicyclo[2.2.2]octane (aminoBCO) | Bulky, rigid, three-dimensional. | Fills larger hydrophobic pockets, improved metabolic stability. researchgate.net |

Recent advancements have also focused on developing modular synthetic methods to access bioisosteres that can mimic ortho- and meta-substituted anilines, expanding the toolbox for medicinal chemists to optimize these scaffolds further. researchgate.netnih.gov

Mechanistic Insights into Biological Activity in Vitro Studies

Interaction with Molecular Targets

The interaction of a chemical compound with specific molecular targets is a cornerstone of understanding its potential therapeutic effects. These targets are often proteins, such as enzymes or structural components of the cell, whose modulation can lead to a desired biological outcome.

Inhibition of Microtubule Polymerization and Dynamics

Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. Compounds that interfere with microtubule polymerization or dynamics are potent anti-cancer agents. tocris.com These agents can disrupt the mitotic spindle, leading to an arrest of the cell cycle and subsequent cell death. researchgate.netnih.gov For example, compounds can be evaluated for their ability to inhibit the assembly of tubulin into microtubules in cell-free assays. nih.gov

Modulation of Enzyme Activities

Enzymes are critical for a vast array of biological processes, making them common targets for therapeutic intervention.

(1,3)β-D-Glucan Synthase and Chitin Synthase : These enzymes are essential for building the cell walls of fungi. mdpi.comscbt.com Their inhibition can lead to cell wall fragility and fungal cell death, a mechanism exploited by several antifungal drugs. mdpi.comresearchgate.net

Carbonic Anhydrase IX (CA IX) : This enzyme is often overexpressed in hypoxic tumors and helps maintain the acidic tumor microenvironment. mdpi.comsigmaaldrich.com Inhibitors of CA IX can disrupt pH regulation in cancer cells, potentially leading to apoptosis. mdpi.com

Poly(ADP-ribose) Glycohydrolase (PARG) : PARG is a key enzyme in the DNA damage response pathway, responsible for breaking down poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. nih.govnih.gov Inhibition of PARG leads to the accumulation of PAR, which can be cytotoxic to cancer cells, and represents a therapeutic strategy being explored in oncology. matrixscientific.comnih.gov

Inhibition of Viral Proteins (e.g., Influenza Virus NS1 Protein)

Targeting viral proteins essential for replication or immune evasion is a primary strategy for antiviral drug development. The Influenza A non-structural protein 1 (NS1) is a multifunctional protein that plays a critical role in counteracting the host's innate immune response, making it an attractive target for novel anti-influenza therapies. scbt.comnih.govnih.gov Small molecules are being investigated for their ability to bind to NS1 and inhibit its functions, thereby restoring the host's antiviral defenses. mdpi.comnih.gov

Cellular Pathway Interrogation

Beyond direct molecular interactions, it is vital to understand how a compound affects broader cellular processes and pathways.

Cell Cycle Progression Analysis (e.g., G2/M Phase Arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. Many anti-cancer compounds function by causing cell cycle arrest at specific checkpoints, such as the G2/M transition, which prevents cells from entering mitosis. researchgate.netsigmaaldrich.com This arrest can be a prelude to programmed cell death. nih.govmdpi.com Analysis using techniques like flow cytometry can determine the phase of the cell cycle in which cells accumulate after treatment with a compound.

Apoptotic Cascade Induction (e.g., Mitochondrial Depolarization, Caspase Activation)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The induction of apoptosis is a desired outcome for many cancer therapies. Key events in this cascade include the depolarization of the mitochondrial membrane and the activation of caspases, which are proteases that execute the cell death program. sigmaaldrich.comsigmaaldrich.com Assays measuring these events can confirm if a compound's cytotoxic activity is mediated through the induction of apoptosis. mdpi.comresearchgate.net

Receptor Binding Studies and Molecular Interactions via Docking

Specific receptor binding studies and molecular docking simulations for 4-methyl-N-(3-phenylpropyl)aniline are absent from the current scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme. While docking studies have been performed on other aniline (B41778) derivatives to explore their potential as antimicrobial or enzyme inhibitors, this level of investigation has not been reported for this compound.

Elucidation of Mechanism of Action (MOA) through In Vitro Assays